molecular formula C13H13NO4S B5281568 dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5281568
M. Wt: 279.31 g/mol
InChI Key: JKKWYYXZKUKZFH-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 3-thienyl substituent at the 4-position of the dihydropyridine ring and dimethyl ester groups at the 3- and 5-positions. This structure places it within a class of compounds widely studied for their pharmacological activities, particularly as calcium channel antagonists.

Properties

IUPAC Name

dimethyl 4-thiophen-3-yl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-17-12(15)9-5-14-6-10(13(16)18-2)11(9)8-3-4-19-7-8/h3-7,11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKWYYXZKUKZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CSC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would be 3-thiophene carboxaldehyde, dimethyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, solvent, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions to form 3,5-pyridinedicarboxylic acid derivatives :

  • Acidic Hydrolysis :

    • Catalyzed by HCl or H2SO4, leading to decarboxylation and ring cleavage .

  • Basic Hydrolysis :

    • Uses NaOH or KOH to yield the sodium/potassium salt of the dicarboxylic acid .

Key Hydrolysis Products

  • Acidic : Pyridine derivatives (via ring oxidation).

  • Basic : Sodium salt of 3,5-pyridinedicarboxylic acid.

Reductive Amination

Dihydropyridines like this compound act as hydride donors in reductive amination:

  • Mechanism :

    • The dihydropyridine ring reduces imines or ketones to amines, regenerating pyridine in the process .

  • Applications :

    • Synthesis of bioactive amines (e.g., amino acids, alkaloids) .

Example Reaction

Dihydropyridine+ImineAmine+Pyridine\text{Dihydropyridine} + \text{Imine} \rightarrow \text{Amine} + \text{Pyridine}

Oxidation and Ring Cleavage

  • Oxidation :

    • Converts the dihydropyridine ring to pyridine using oxidizing agents like KMnO4 or H2O2 .

  • Ring Cleavage :

    • Under strong acidic conditions, cleavage occurs to form maleic acid derivatives .

Substitution Reactions

The thienyl substituent at the 4-position influences reactivity:

  • Electrophilic Substitution :

    • Thiophene’s electron-rich nature allows reactions at the 2- or 5-positions (e.g., nitration, halogenation) .

  • Cross-Coupling Reactions :

    • Potential for Suzuki or Heck coupling to modify the thiophene ring .

Biological Interactions

While not a direct chemical reaction, the compound’s binding to calcium channels (as seen in related dihydropyridines) highlights its therapeutic potential . This interaction modulates calcium flux, affecting cardiovascular and neurological systems.

Structural Comparisons

CompoundSubstituentsKey Features
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridineNitrophenylAnti-inflammatory applications
Dimethyl 1-isopropyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylateIsopropylEnhanced lipophilicity for drug permeability

(Sources: )

Scientific Research Applications

Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is of interest in the development of calcium channel blockers and other cardiovascular drugs.

    Industry: It can be used in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker by binding to the L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent on the dihydropyridine ring critically influences electronic, steric, and pharmacological properties. Below is a comparison of key analogs:

Compound Name 4-Substituent Ester Groups Key Properties/Activities References
Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate 3-Thienyl Dimethyl Hypothesized calcium channel modulation; potential metabolic stability due to sulfur heterocycle Inferred
Nifedipine (Dimethyl 4-(2-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) 2-Nitrophenyl Dimethyl Potent calcium channel blocker; used for hypertension and angina
Felodipine (Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) 2,3-Dichlorophenyl Ethyl/methyl Selective vasodilator; treats hypertension
Diethyl 4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate 2,6-Dichlorophenyl Diethyl High selectivity for vascular smooth muscle; metabolized via cytochrome P450
Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate 2-Chlorophenyl Dimethyl Inhibits telomerase reverse transcriptase (TERT) in pulmonary hypertension

Key Observations :

  • Electron-Withdrawing Groups : Nitro (Nifedipine) and chloro (Felodipine) substituents enhance calcium channel blocking activity by stabilizing the partial positive charge on the dihydropyridine ring .

Ester Group Modifications

Symmetrical ester groups (e.g., dimethyl, diethyl) are common in 1,4-DHPs and optimize lipophilicity and membrane permeability:

Ester Configuration Example Compound Solubility & Bioavailability Pharmacological Impact
Symmetrical (Dimethyl) This compound Moderate solubility; enhanced CNS penetration Potential for CNS-targeted activity
Asymmetrical (Ethyl/methyl) Felodipine Improved tissue selectivity Prolonged half-life due to slower hydrolysis
Diethyl Diethyl 4-(2,6-dichlorophenyl)-... Higher lipophilicity Increased vascular selectivity

Pharmacological and Metabolic Comparisons

Calcium Channel Antagonism

1,4-DHPs primarily act on L-type calcium channels. Substituents and ester groups dictate potency and tissue selectivity:

  • Nifedipine : IC50 = 1.43 × 10⁻⁸ M (reference standard in guinea pig ileal smooth muscle assays) .
  • Thienyl Analog : Predicted lower potency than nitro/chloro derivatives due to reduced electron-withdrawing effects, but possible unique binding interactions via sulfur .
  • Felodipine : Exhibits 10-fold higher vascular selectivity compared to cardiac tissue due to asymmetric esters and chloro substituents .

Metabolic Stability

  • Oxidation Pathways: Most 1,4-DHPs are metabolized by hepatic cytochrome P450 enzymes.
  • Amlodipine Besylate: A related 1,4-DHP with enhanced solubility in ethanol/water mixtures (up to 2848–2854 mg/L at 25°C) . The thienyl analog’s solubility profile would depend on ester groups and thiophene hydrophobicity.

Analytical Characterization

  • Spectroscopy : IR and NMR data for analogs (e.g., ) suggest characteristic peaks for ester C=O (~1665 cm⁻¹), aromatic C-H (~694 cm⁻¹), and dihydropyridine NH (~3320 cm⁻¹) .
  • Chromatography : RP-HPLC methods (e.g., ) are validated for simultaneous quantification of 1,4-DHPs like Benidipine and Metoprolol, with retention times adjusted based on substituent polarity.

Biological Activity

Dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a calcium channel blocker and in other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its dihydropyridine structure, which includes a pyridine ring substituted with a thienyl group and two ester functionalities. Its molecular formula is C13H13NO4SC_{13}H_{13}NO_4S with a molecular weight of approximately 279.31 g/mol .

The primary mechanism of action for this compound involves its role as a calcium channel blocker . It interacts with L-type calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure, making it potentially useful in treating cardiovascular diseases .

Neuroprotective Effects

Research into related compounds has highlighted neuroprotective effects. For example, certain dihydropyridine derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests that this compound may also possess neuroprotective properties worth exploring.

Synthetic Routes

The synthesis of this compound typically follows the Hantzsch dihydropyridine synthesis method. This involves the condensation of an aldehyde (such as 3-thiophene carboxaldehyde), a β-keto ester (like dimethyl acetoacetate), and an ammonium salt under reflux conditions in ethanol.

Reaction Conditions

  • Starting Materials :
    • 3-Thiophene carboxaldehyde
    • Dimethyl acetoacetate
    • Ammonium acetate
  • Solvent : Ethanol
  • Temperature : Reflux conditions

Research Findings and Case Studies

StudyFindings
Study on Calcium Channel BlockersDemonstrated that dihydropyridine derivatives effectively lower blood pressure and improve cardiac function.
Anticancer Activity AssessmentRelated compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Neuroprotective StudiesIndicated potential protective effects against oxidative stress in neuronal cells .

Comparison with Similar Compounds

This compound can be compared with other well-known dihydropyridine derivatives:

CompoundMechanismApplications
NifedipineCalcium channel blockerHypertension treatment
AmlodipineLong-acting calcium channel blockerHypertension and angina
NicardipinePotent vasodilatorHypertension management

The unique thienyl substitution in this compound may enhance its selectivity and efficacy compared to these other compounds .

Q & A

Basic: What are the established synthetic routes for dimethyl 4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, and how can reaction conditions be optimized for academic-scale preparation?

The compound is typically synthesized via the Hantzsch reaction , a multicomponent condensation involving aldehydes, β-keto esters, and ammonia derivatives. Optimization strategies include:

  • Solvent selection : Water or ethanol as eco-friendly solvents improve yield and reduce byproducts .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating can accelerate reaction kinetics .
  • Stoichiometry : Balancing the molar ratio of 3-thienyl aldehyde to methyl acetoacetate minimizes unreacted intermediates.
  • Temperature : Moderate heating (60–80°C) ensures completion without thermal decomposition .

Basic: How should researchers characterize the crystal structure of this compound, and what crystallographic parameters are critical for confirming its dihydropyridine conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

  • Torsion angles : The 1,4-dihydropyridine ring should adopt a boat conformation, with C4 substituents (3-thienyl) influencing planarity .
  • Hydrogen bonding : Intermolecular H-bonds between ester carbonyls and NH groups stabilize the structure .
  • Bond lengths : N1–C2 and C3–C5 bonds (~1.35–1.40 Å) confirm aromaticity loss in the dihydro core .
  • R-factor : A value <0.08 ensures high data reliability .

Advanced: What computational methods (e.g., DFT) are employed to analyze the electronic structure of dimethyl 4-(3-thienyl)-1,4-dihydropyridine derivatives, and how do these correlate with experimental spectroscopic data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • HOMO-LUMO gaps : Correlate with UV-Vis absorption maxima (e.g., ~300–350 nm) .
  • NMR chemical shifts : Computed isotropic shielding values match experimental ¹H/¹³C NMR spectra (e.g., C4-thienyl protons at δ 6.8–7.2 ppm) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Advanced: How can researchers resolve contradictions in reported biological activity profiles of structurally analogous dihydropyridines across different in vitro assays?

  • Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for calcium channel blocking) to reduce variability .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in assay conditions (e.g., pH, incubation time) .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on C4) to isolate activity trends .

Basic: What are the critical safety considerations when handling dimethyl 4-(3-thienyl)-1,4-dihydropyridine derivatives in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies exist for modulating the redox behavior of 1,4-dihydropyridine cores to enhance their stability under oxidative conditions without compromising pharmacological activity?

  • Electron-donating substituents : Methoxy or methyl groups at C2/C6 positions slow oxidation to pyridine .
  • Steric shielding : Bulky C3/C5 ester groups (e.g., tert-butyl) protect the redox-sensitive NH group .
  • Co-crystallization : Stabilize the reduced form via π-π stacking with aromatic coformers .

Basic: What spectroscopic techniques are essential for confirming the purity and identity of synthesized dimethyl 4-(3-thienyl)-1,4-dihydropyridine derivatives?

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., thienyl protons, ester carbonyls at ~165–170 ppm) .
  • FT-IR : Confirm NH stretches (~3320 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺) .

Advanced: How can researchers leverage crystallographic data to predict the solubility and bioavailability of this compound in preclinical studies?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to estimate solubility .
  • LogP calculations : Use partition coefficients from crystal packing density (~2.5–3.5) to predict membrane permeability .

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